Introduction: The Strategic Value of Conformational Constraint
Introduction: The Strategic Value of Conformational Constraint
An In-depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.1.0]hexan-2-amine hydrochloride
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both structural novelty and precise three-dimensional orientation is paramount. The bicyclo[3.1.0]hexane framework has emerged as a particularly valuable building block due to its inherent rigidity and defined spatial geometry.[1][2] This fused ring system, consisting of a cyclopentane ring fused to a cyclopropane ring, acts as a conformationally restricted bioisostere, often replacing more flexible moieties like furanose rings in nucleoside analogs or serving as a rigid core for new chemical entities.[3][4] This rigidity can be a significant advantage in drug design, as it may reduce the entropic penalty associated with a ligand binding to its protein target, potentially leading to enhanced potency and selectivity.[2]
This guide provides a comprehensive technical overview of Bicyclo[3.1.0]hexan-2-amine hydrochloride, a key intermediate built upon this powerful scaffold. We will explore its core chemical properties, stereochemical nuances, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique molecule in their discovery programs.
Molecular Structure and Physicochemical Profile
The fundamental structure of Bicyclo[3.1.0]hexan-2-amine hydrochloride imparts unique chemical characteristics. The strain inherent in the cyclopropane ring influences the reactivity and conformation of the entire molecule.
1.1. Core Structure and Stereochemistry
The IUPAC name, Bicyclo[3.1.0]hexan-2-amine, does not inherently define the stereochemistry of the amine substituent relative to the fused cyclopropane ring. The amine group can be in an exo position (projecting away from the five-membered ring) or an endo position (projecting towards the five-membered ring). Furthermore, the relationship between the amine at C2 and the cyclopropane bridge defines cis and trans isomers. This stereochemical diversity is a critical consideration in synthesis and biological applications, as different isomers can exhibit vastly different binding affinities and pharmacological profiles. Commercially available batches should be carefully assessed for their isomeric purity.
Caption: General structure of Bicyclo[3.1.0]hexan-2-amine hydrochloride.
1.2. Physicochemical Data
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for both synthetic manipulations and biological screening.
| Property | Value | Source |
| CAS Number | 1803596-82-8 | [5] |
| Molecular Formula | C₆H₁₂ClN | [5] |
| Molecular Weight | 133.62 g/mol | [5] |
| Appearance | Powder | [5] |
| IUPAC Name | bicyclo[3.1.0]hexan-2-amine; hydrochloride | [5] |
| SMILES | C1CC(C2C1C2)N.Cl | [5] |
| Storage | 4 °C, in a dry, well-sealed container | [5] |
Synthesis and Purification Protocols
The synthesis of Bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves the construction of the core scaffold followed by the introduction and deprotection of the amine functionality.
2.1. Core Scaffold Synthesis Strategies
The bicyclo[3.1.0]hexane skeleton can be constructed through several elegant synthetic strategies. The choice of method often depends on the desired stereochemistry and substitution pattern.
-
Ring Contraction: A classical approach involves the base-promoted ring contraction of a suitable epoxy ketone derived from a cyclohexanone precursor.[1]
-
Intramolecular Cyclopropanation: Modern methods, such as the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, offer efficient access to highly substituted bicyclo[3.1.0]hexane systems.[6]
2.2. Experimental Protocol: Amine Deprotection to Hydrochloride Salt
A common and reliable method for generating the final amine hydrochloride is the acid-mediated cleavage of a tert-butoxycarbonyl (Boc) protecting group. This protocol is self-validating as the reaction progress can be easily monitored by TLC or LC-MS, and the product often precipitates directly from the reaction mixture in high purity.
Objective: To deprotect N-Boc-bicyclo[3.1.0]hexan-2-amine to yield Bicyclo[3.1.0]hexan-2-amine hydrochloride.
Materials:
-
N-Boc-bicyclo[3.1.0]hexan-2-amine
-
4 M HCl in 1,4-dioxane (or a solution of HCl in diethyl ether/methanol)
-
Anhydrous diethyl ether
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc-bicyclo[3.1.0]hexan-2-amine starting material in a minimal amount of a suitable solvent (e.g., methanol or 1,4-dioxane) in a clean, dry round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an excess (typically 5-10 equivalents) of 4 M HCl in 1,4-dioxane to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The causality here is that the strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is immediately protonated by the excess HCl to form the hydrochloride salt.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using an appropriate method (e.g., TLC stained with ninhydrin to visualize the product amine, or LC-MS).
-
Isolation: Upon completion, the hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then triturated with anhydrous diethyl ether to induce precipitation and wash away any non-polar impurities.
-
Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to yield the final Bicyclo[3.1.0]hexan-2-amine hydrochloride as a stable powder.
Chemical Reactivity and Derivatization Pathways
The primary amine of Bicyclo[3.1.0]hexan-2-amine hydrochloride is a versatile functional handle for a wide array of chemical transformations, making it an ideal starting point for building molecular complexity.
Key Derivatization Reactions:
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N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[1] This is a robust method for introducing diverse substituents.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (using coupling agents like TBTU or HATU) readily forms stable amide bonds.[7] This is fundamental for incorporating the scaffold into peptide-like structures or other complex molecules.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form C-N bonds with aryl halides, providing access to derivatives with extended aromatic systems.
Caption: Key derivatization pathways for Bicyclo[3.1.0]hexan-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural properties of the bicyclo[3.1.0]hexane scaffold have been successfully exploited in the development of potent and selective ligands for a variety of biological targets.
Caption: Therapeutic applications derived from the bicyclo[3.1.0]hexane core.
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Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of 2-amino-bicyclo[3.1.0]hexane have shown strong antagonistic effects on group II mGluRs. These receptors are implicated in a range of central nervous system disorders, making these compounds promising leads for the treatment of schizophrenia, anxiety, and depression.[8]
-
Adenosine Receptor Ligands: The scaffold serves as a rigid mimic of the ribose sugar in nucleosides. This has led to the development of highly potent and selective agonists for the adenosine A₃ receptor, a key target in inflammatory diseases and cancer.[3][4]
-
Histamine and Orexin Receptor Ligands: The conformational constraint provided by the bicyclo[3.1.0]hexane core has been used to develop selective ligands for histamine H₃ receptors and antagonists for orexin receptors, which are targets for cognitive and sleep disorders, respectively.[7][9]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields when handling the compound.[10]
-
Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of the powder.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: The compound should be stored in a tightly sealed container in a cool (4 °C is recommended), dry place away from incompatible materials such as strong oxidizing agents.[5] Its hydrochloride salt form is generally stable, but it may be hygroscopic.
-
Hazard Profile: Based on safety data for similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[10] In case of exposure, follow standard first-aid measures and seek medical advice.
Conclusion
Bicyclo[3.1.0]hexan-2-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional structure provides a reliable anchor for designing molecules with precise conformational control, a critical factor for achieving high target affinity and selectivity. From CNS disorders to inflammation and oncology, the applications of this scaffold are broad and impactful. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively unlock the potential of this valuable building block to drive the next generation of therapeutic innovation.
References
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American Elements. bicyclo[3.1.0]hexan-2-amine hydrochloride | CAS 1803596-82-8. [Link]
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ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF. [Link]
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PubChem. cis-Bicyclo[3.1.0]hexane | C6H10 | CID 638053. [Link]
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Nature Communications. Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon. [Link]
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MDPI. Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]
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MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. [Link]
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ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. [Link]
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